![molecular formula C13H20ClN3S B5488067 N,N,6-triethyl-2-methylthieno[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B5488067.png)
N,N,6-triethyl-2-methylthieno[2,3-d]pyrimidin-4-amine;hydrochloride
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Overview
Description
N,N,6-triethyl-2-methylthieno[2,3-d]pyrimidin-4-amine;hydrochloride is a chemical compound belonging to the thienopyrimidine class.
Preparation Methods
The synthesis of N,N,6-triethyl-2-methylthieno[2,3-d]pyrimidin-4-amine;hydrochloride typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to obtain thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Chemical Reactions Analysis
N,N,6-triethyl-2-methylthieno[2,3-d]pyrimidin-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form thienopyrimidine derivatives with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal . Major products formed from these reactions include thieno[3,2-d]pyrimidin-4-ones and thienopyrimidine-2,4-diones .
Scientific Research Applications
N,N,6-triethyl-2-methylthieno[2,3-d]pyrimidin-4-amine;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N,6-triethyl-2-methylthieno[2,3-d]pyrimidin-4-amine;hydrochloride involves its interaction with specific molecular targets. For instance, it inhibits cytochrome bd oxidase in Mycobacterium tuberculosis, leading to ATP depletion and disruption of energy metabolism in the bacteria . This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing its normal function .
Comparison with Similar Compounds
N,N,6-triethyl-2-methylthieno[2,3-d]pyrimidin-4-amine;hydrochloride can be compared with other thienopyrimidine derivatives such as:
Thieno[3,2-d]pyrimidin-4-ones: These compounds share a similar core structure but differ in their substituents and biological activities.
Pyrazolo[3,4-d]pyrimidine: This compound class also exhibits significant biological activities, particularly as CDK2 inhibitors for cancer treatment.
The uniqueness of this compound lies in its specific inhibitory effects on cytochrome bd oxidase, making it a valuable compound for tuberculosis research .
Properties
IUPAC Name |
N,N,6-triethyl-2-methylthieno[2,3-d]pyrimidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3S.ClH/c1-5-10-8-11-12(16(6-2)7-3)14-9(4)15-13(11)17-10;/h8H,5-7H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTORBUOQIRMEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=C(N=C2S1)C)N(CC)CC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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